molecular formula C9H5BrN2O B1610144 3-Amino-5-bromobenzofuran-2-carbonitrile CAS No. 636992-54-6

3-Amino-5-bromobenzofuran-2-carbonitrile

Cat. No. B1610144
M. Wt: 237.05 g/mol
InChI Key: SPXNLNOWESZBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-bromobenzofuran-2-carbonitrile (CAS No. 636992-54-6) is a chemical compound with the molecular formula C9H5BrN2O and a molecular weight of 237.05 g/mol . It belongs to the class of benzofuran derivatives and contains both an amino group and a nitrile functional group.


Synthesis Analysis

The synthetic route for this compound involves the introduction of an amino group at the 3-position of a 5-bromobenzofuran-2-carbonitrile scaffold. While specific synthetic methods may vary, researchers have successfully prepared it through various reactions, including nucleophilic substitution and cyclization .


Molecular Structure Analysis

The molecular structure of 3-Amino-5-bromobenzofuran-2-carbonitrile consists of a benzofuran ring fused with a pyridine-like moiety. The bromine atom is attached to the benzofuran ring, and the amino group is positioned at the 3-position. The nitrile group adds further reactivity to the molecule .


Chemical Reactions Analysis

This compound can participate in several chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. Researchers have explored its reactivity in the synthesis of novel heterocyclic compounds .

Safety And Hazards

As with any chemical compound, safety precautions should be followed during handling and synthesis. Researchers must adhere to proper laboratory practices, including the use of personal protective equipment (PPE) and proper ventilation. Specific safety data (SDS) can be obtained from reliable sources .

Future Directions

: ChemScene LLC : MDPI - Molecules

properties

IUPAC Name

3-amino-5-bromo-1-benzofuran-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O/c10-5-1-2-7-6(3-5)9(12)8(4-11)13-7/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXNLNOWESZBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(O2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453513
Record name 3-AMINO-5-BROMO-2-CYANO-BENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-bromobenzofuran-2-carbonitrile

CAS RN

636992-54-6
Record name 3-AMINO-5-BROMO-2-CYANO-BENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-bromobenzofuran-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Amino-5-bromobenzofuran-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
3-Amino-5-bromobenzofuran-2-carbonitrile
Reactant of Route 4
3-Amino-5-bromobenzofuran-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
3-Amino-5-bromobenzofuran-2-carbonitrile
Reactant of Route 6
3-Amino-5-bromobenzofuran-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.